2-(azidomethyl)benzoyl Chloride
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Overview
Description
2-(Azidomethyl)benzoyl Chloride is an organic compound with the molecular formula C8H6ClN3O. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an azidomethyl group. This compound is known for its reactivity and is used in various chemical syntheses, particularly as a protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Azidomethyl)benzoyl Chloride typically involves the reaction of 2-(Azidomethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
2-(Azidomethyl)benzoic acid+SOCl2→2-(Azidomethyl)benzoyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety due to the handling of azides. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Triphenylphosphine: Used for the reduction of the azido group to an amine.
Hydrogen Peroxide: Can be used for oxidation reactions.
Nucleophiles: Such as amines or alcohols, can react with the azido group in substitution reactions.
Major Products Formed
Aminomethylbenzoyl Chloride: Formed by the reduction of the azido group.
Substituted Benzoyl Chlorides: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-(Azidomethyl)benzoyl Chloride has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl and amino functions in organic synthesis.
Biology: Employed in the synthesis of modified nucleosides for bioorthogonal labeling and functionalization.
Medicine: Utilized in the development of fluorescent probes for detecting reactive oxygen species like hydrogen peroxide.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)benzoyl Chloride involves its reactivity as an electrophile. The azido group can participate in click chemistry reactions, particularly azide-alkyne cycloaddition, which is widely used for labeling and conjugation purposes. The compound’s reactivity is primarily due to the presence of the azido group, which can be easily transformed into other functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the azido group and is less reactive in click chemistry applications.
2-(Azidomethyl)benzoic Acid: Precursor to 2-(Azidomethyl)benzoyl Chloride, used in similar applications but requires activation for further reactions.
Azidomethylbenzene: Similar structure but lacks the carbonyl chloride group, making it less versatile in synthetic applications.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the azido group with the electrophilic nature of the benzoyl chloride group
Properties
CAS No. |
289712-58-9 |
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Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(azidomethyl)benzoyl chloride |
InChI |
InChI=1S/C8H6ClN3O/c9-8(13)7-4-2-1-3-6(7)5-11-12-10/h1-4H,5H2 |
InChI Key |
QSMKHJFDTBZVKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)Cl |
Origin of Product |
United States |
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